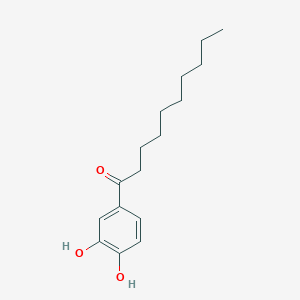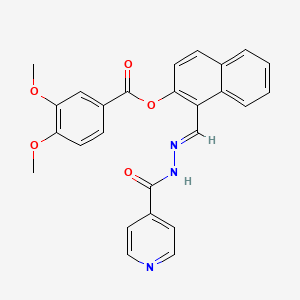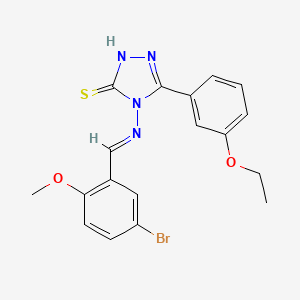![molecular formula C25H22BrN3O5 B12016694 [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate CAS No. 769149-59-9](/img/structure/B12016694.png)
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-bromo-2-[(E)-[[2-[(4-metoxibenzoil)amino]acetil]hidrazinilideno]metil]fenil] 3-metilbenzoato es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un átomo de bromo, un grupo metoxibenzoil y una porción hidrazinilideno, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-bromo-2-[(E)-[[2-[(4-metoxibenzoil)amino]acetil]hidrazinilideno]metil]fenil] 3-metilbenzoato típicamente involucra múltiples pasos. Un enfoque común es comenzar con 4-bromo-2-nitrobenzaldehído, que se somete a una serie de reacciones que incluyen reducción, acilación y condensación para formar el producto final. Las condiciones de reacción a menudo involucran el uso de solventes como etanol o metanol, catalizadores como paladio sobre carbono y reactivos como borohidruro de sodio .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
[4-bromo-2-[(E)-[[2-[(4-metoxibenzoil)amino]acetil]hidrazinilideno]metil]fenil] 3-metilbenzoato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Metóxido de sodio, terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales .
Biología
En la investigación biológica, [4-bromo-2-[(E)-[[2-[(4-metoxibenzoil)amino]acetil]hidrazinilideno]metil]fenil] 3-metilbenzoato se estudia por su potencial como sonda bioquímica. Se puede utilizar para investigar mecanismos enzimáticos e interacciones de proteínas .
Medicina
En medicina, este compuesto se está explorando por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas .
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen valioso en el desarrollo de polímeros y recubrimientos de alto rendimiento .
Mecanismo De Acción
El mecanismo de acción de [4-bromo-2-[(E)-[[2-[(4-metoxibenzoil)amino]acetil]hidrazinilideno]metil]fenil] 3-metilbenzoato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y afectando varias vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a posibles efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
4-bromo-2,5-dimetoxifeniletilamina: Un compuesto psicodélico con diferentes propiedades farmacológicas.
4-bromo-2-clorobenzonitrilo: Utilizado en síntesis orgánica, pero carece de los grupos metoxibenzoil e hidrazinilideno.
Singularidad
Su combinación de grupos funcionales lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
769149-59-9 |
|---|---|
Fórmula molecular |
C25H22BrN3O5 |
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-16-4-3-5-18(12-16)25(32)34-22-11-8-20(26)13-19(22)14-28-29-23(30)15-27-24(31)17-6-9-21(33-2)10-7-17/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
Clave InChI |
JIROGAMPXDSJDZ-CCVNUDIWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)

![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)
![2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016655.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12016671.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide](/img/structure/B12016683.png)
![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)


